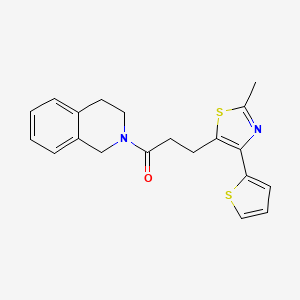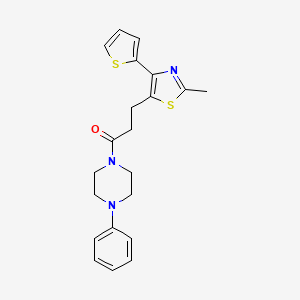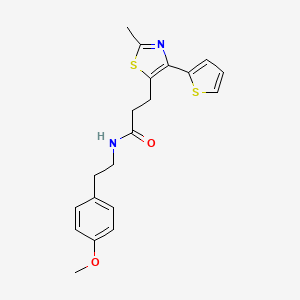![molecular formula C14H18F3NO B6574457 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol CAS No. 1019547-78-4](/img/structure/B6574457.png)
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol is a chemical compound with the molecular formula C14H18F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexanol moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol typically involves multiple steps. One common approach is to start with the trifluoromethylation of a suitable precursor, such as 4-iodobenzene, to introduce the trifluoromethyl group . This is followed by the formation of the methylamino linkage and subsequent attachment to the cyclohexanol moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol
- 4-(trifluoromethyl)benzylamine
- 4-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclohexanol moiety, combined with the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)11-3-1-2-10(8-11)9-18-12-4-6-13(19)7-5-12/h1-3,8,12-13,18-19H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSFDPQSMQUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574425.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6574432.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,3-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574469.png)
![N-cyclohexyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574480.png)
![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)
